N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine
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Overview
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and a privileged structure in medicinal chemistry . The benzimidazole ring system is planar and aromatic, capable of various types of bioisosteric replacements .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The specific reactions and their products depend on the substituents present on the benzimidazole ring .Physical and Chemical Properties Analysis
Benzimidazole derivatives exhibit a wide range of physical and chemical properties depending on their specific structures . These properties can include different levels of solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4-N,4-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-25(2)18-10-17(22-12-23-18)21-11-14-6-5-9-20-19(14)26-13-24-15-7-3-4-8-16(15)26/h3-10,12-13H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYKJJBJMLOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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